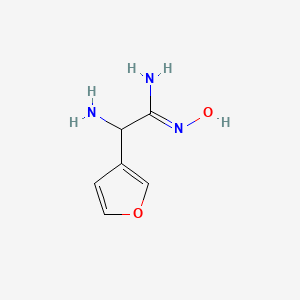
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide is a compound that features a furan ring, an amino group, and a hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide typically involves the reaction of furan derivatives with appropriate amines and hydroxylamine derivatives. One common method involves the reaction of 2-amino-2-(furan-3-yl) acetic acid with hydroxylamine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and hydroxyacetimidamide groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino groups can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds have similar structural motifs and are used in various pharmacological applications.
Furan derivatives: Other furan-based compounds with different functional groups have similar chemical properties and applications.
Uniqueness
2-Amino-2-(furan-3-yl)-N-hydroxyacetimidamide is unique due to its combination of a furan ring, amino group, and hydroxyacetimidamide moiety
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-amino-2-(furan-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(8)9-10)4-1-2-11-3-4/h1-3,5,10H,7H2,(H2,8,9) |
InChI Key |
KDHOFAXIIPECPH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC=C1C(/C(=N/O)/N)N |
Canonical SMILES |
C1=COC=C1C(C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















